molecular formula C29H40O7 B13425018 Budesonide 21-Butanoate

Budesonide 21-Butanoate

Cat. No.: B13425018
M. Wt: 500.6 g/mol
InChI Key: SCUCNESXDOIIHK-FAFLPLIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Budesonide 21-Butanoate involves the esterification of budesonide with butanoic acid. The process typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond. The reaction is carried out under controlled temperature and pressure to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows a continuous flow process, which is more cost-effective and scalable compared to traditional batch processes. This method involves the use of flow reactors where parameters such as flow rate, temperature, and residence time are optimized to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Budesonide 21-Butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and halogenated compounds. These products can have varying degrees of biological activity and stability .

Mechanism of Action

Budesonide 21-Butanoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound also inhibits the migration of inflammatory cells to the site of inflammation and reduces the production of inflammatory mediators such as cytokines and chemokines .

Properties

Molecular Formula

C29H40O7

Molecular Weight

500.6 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] butanoate

InChI

InChI=1S/C29H40O7/c1-5-7-24(33)34-16-22(32)29-23(35-25(36-29)8-6-2)14-20-19-10-9-17-13-18(30)11-12-27(17,3)26(19)21(31)15-28(20,29)4/h11-13,19-21,23,25-26,31H,5-10,14-16H2,1-4H3/t19-,20-,21-,23+,25?,26+,27-,28-,29+/m0/s1

InChI Key

SCUCNESXDOIIHK-FAFLPLIVSA-N

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)CCC)C)O)C

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)CCC)C)O)C

Origin of Product

United States

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